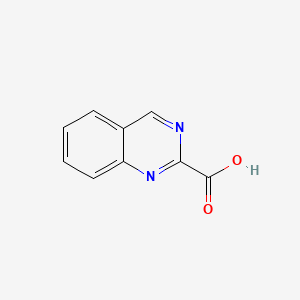

Quinazoline-2-carboxylic acid

Descripción general

Descripción

Quinazoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazoline itself is a double-ring system consisting of a benzene ring fused to a pyrimidine ring this compound is characterized by the presence of a carboxyl group at the second position of the quinazoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinazoline-2-carboxylic acid can be synthesized through various methods, including:

Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving the reaction efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process by ensuring consistent reaction conditions and high yields .

Análisis De Reacciones Químicas

Esterification Reactions

Q2CA undergoes esterification to form bioactive derivatives. In ethanol with H₂SO₄ catalysis, it reacts with alcohols to yield esters 3–6 (R = methyl, ethyl, propyl, butyl) .

| Ester | Alcohol Used | Yield (%) | Conditions |

|---|---|---|---|

| 3 | Methanol | 85 | H₂SO₄, Δ |

| 4 | Ethanol | 82 | H₂SO₄, Δ |

| 5 | Propanol | 78 | H₂SO₄, Δ |

| 6 | Butanol | 75 | H₂SO₄, Δ |

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol .

Amide Formation

Activation of Q2CA’s carboxyl group with SOCl₂ generates the acid chloride, which reacts with amines to form amides. For example, treatment with benzylamine produces N-benzylquinazoline-2-carboxamide in 72% yield .

Cyclization with Anhydrides

Q2CA derivatives form fused heterocycles via reactions with anhydrides. When reacted with diphenic, phthalic, or succinic anhydrides in dry EtOH, 4-arylaminoquinazoline-2-carboxylic acid derivatives (3a–f ) are synthesized in 79–87% yields .

| Product | Anhydride Used | Yield (%) |

|---|---|---|

| 3a | Diphenic | 87 |

| 3b | Phthalic | 83 |

| 3c | Succinic | 79 |

Mechanism :

-

Nucleophilic attack by Q2CA on the anhydride carbonyl.

-

Rearrangement to an intermediate.

-

Intramolecular cyclization to form the fused quinazoline system .

DMAP-Catalyzed Heterocyclization

Q2CA participates in one-pot syntheses of quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) as a catalyst. Under microwave conditions, Boc-protected intermediates cyclize to form the dione scaffold in up to 92% yield .

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DMAP | CH₃CN | 94 |

| 2 | TBD | CH₂Cl₂ | NR |

| 3 | DBU | CH₂Cl₂ | NR |

Key Insight : DMAP enhances reactivity by stabilizing intermediates via hydrogen bonding .

Transition Metal-Catalyzed Couplings

Q2CA derivatives are synthesized via copper- or ruthenium-catalyzed reactions:

-

Copper(I)-mediated Ullmann coupling : 2-Bromophenylmethylamines react with amides to form quinazolines (yields: 60–85%) .

-

Ruthenium-catalyzed dehydrogenative coupling : 2-Aminophenyl ketones couple with amines to yield 2,4-disubstituted quinazolines (yields: 70–90%) .

Oxidative Functionalization

I₂/KI-mediated oxidative C–C bond formation converts N,N'-disubstituted amidines into quinazolines (yields: 65–80%) . This method avoids toxic reagents and scales efficiently to gram quantities.

Microwave-Assisted Reactions

Microwave irradiation accelerates cyclization steps. For example, alkyl-substituted amides derived from Q2CA cyclize in 30 minutes under MW conditions, compared to 12 hours thermally .

Regioselective Modifications

Q2CA’s 4-position is highly reactive. Zenarestat, a therapeutic agent, is synthesized via regioselective alkylation of 4-chloro-Q2CA derivatives (total yield: 70%) .

Decarboxylation Reactions

Under basic conditions, Q2CA undergoes decarboxylation to form quinazoline. This reaction is critical for generating unsubstituted quinazoline cores in drug synthesis .

Cross-Coupling Reactions

Palladium-catalyzed three-component reactions of Q2CA derivatives with aldehydes and arylboronic acids yield diverse 2,4-disubstituted quinazolines (yields: 75–88%) .

Aplicaciones Científicas De Investigación

Quinazoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, this compound can block the binding of endogenous ligands, leading to the inhibition of receptor-mediated signaling pathways .

Comparación Con Compuestos Similares

Quinazoline-2-carboxylic acid can be compared with other similar compounds, such as:

Quinazoline-4-carboxylic acid: This compound has a carboxyl group at the fourth position instead of the second position, leading to different chemical and biological properties.

Quinazoline-2,4-dicarboxylic acid: This compound contains carboxyl groups at both the second and fourth positions, resulting in increased acidity and potential for forming more complex derivatives.

Quinazoline-2-carbinol: The presence of a hydroxyl group at the second position instead of a carboxyl group alters its reactivity and biological activity.

This compound stands out due to its unique position of the carboxyl group, which influences its chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Quinazoline-2-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its mechanisms of action, efficacy against different diseases, and potential as a lead compound for drug development.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Anti-cancer : Numerous studies have reported its efficacy against various cancer cell lines.

- Anti-microbial : It shows promising results against bacterial strains, including Mycobacterium tuberculosis.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including carbonic anhydrases and matrix metalloproteinases.

Anti-Cancer Activity

This compound has been extensively studied for its anti-cancer properties. A notable study by Wu et al. demonstrated that certain derivatives exhibited potent anti-cancer activity with IC50 values as low as 1.94 μM against Hep-G2 and MCF-7 cell lines, outperforming standard chemotherapeutics like doxorubicin .

Table 1: Anti-Cancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6a | MCF-7 | 10 | Apoptosis induction |

| 6e | MCF-7 | 168.78 | G1 phase arrest, apoptosis |

| Compound 18 | HeLa | 7.52 | Anti-proliferative via microtubule disruption |

Anti-Microbial Activity

The anti-microbial efficacy of quinazoline derivatives has been highlighted in recent studies. For instance, a derivative demonstrated an MIC of 1.25 μg/mL against Mycobacterium tuberculosis, showcasing its potential as an antimycobacterial agent .

Table 2: Anti-Microbial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 4 | M. tuberculosis | 1.25 |

| Compound 5 | M. smegmatis | 0.03 |

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound inhibits key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .

- DNA Damage : Some quinazoline derivatives act as DNA-damaging agents, contributing to their anti-cancer effects .

Case Studies

- Quinazoline Derivatives Against Cancer : A series of quinazoline-based compounds were synthesized and evaluated for their anti-cancer activity across multiple cancer cell lines. The most potent compound exhibited broad-spectrum activity and was selected for further development due to its favorable pharmacokinetic profile .

- Resistance Mechanisms in Mycobacteria : Research into the resistance mechanisms of Mycobacterium smegmatis revealed specific gene mutations that confer resistance to quinazoline derivatives, highlighting the need for ongoing research to overcome these challenges .

Propiedades

IUPAC Name |

quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXPYKHKJCATPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597321 | |

| Record name | Quinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568630-14-8 | |

| Record name | Quinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.